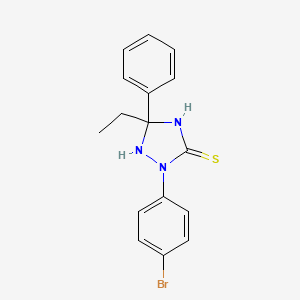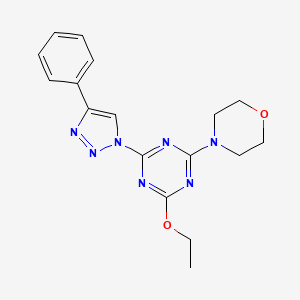![molecular formula C16H21N3OS B11503280 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11503280.png)
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyano-4,6-dimethylpyridine-2-thiol with N-cyclohexylacetamide under appropriate reaction conditions. The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyano and dimethyl groups direct the incoming electrophile to specific positions on the ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclohexylacetamide can be compared with other similar compounds, such as:
3-cyano-4,6-dimethylpyridine-2-thiol: Shares the pyridine core but lacks the acetamide and cyclohexyl groups.
N-cyclohexylacetamide: Contains the acetamide and cyclohexyl moiety but lacks the pyridine ring and its substituents.
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide: Similar structure but without the cyclohexyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H21N3OS |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C16H21N3OS/c1-11-8-12(2)18-16(14(11)9-17)21-10-15(20)19-13-6-4-3-5-7-13/h8,13H,3-7,10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RJAQDKMGVZDKPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dichlorophenoxy)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11503197.png)
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11503199.png)
![5-(4-chlorophenyl)-N-[2-(4-cyclohexylphenoxy)ethyl]furan-2-carboxamide](/img/structure/B11503201.png)


![ethyl 2-[({[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11503218.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B11503222.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(4-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11503241.png)
![3,4-diamino-N,N'-bis(3-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11503242.png)
![3-benzyl-9-bromo-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11503249.png)
![(E)-3-hydroxy-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B11503251.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11503257.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11503259.png)
![7-(4-fluorophenyl)-1-(2-methylpropyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11503264.png)
